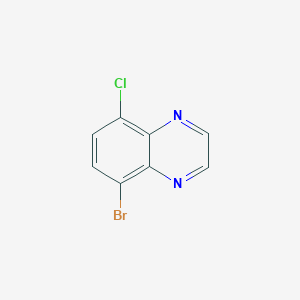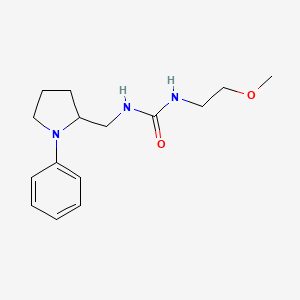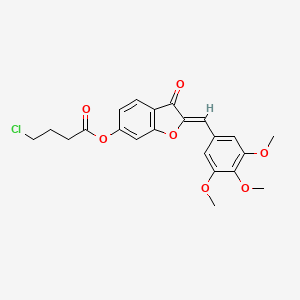
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazole derivatives are a class of compounds that have been studied for their potential anticholinesterase (AChE), butyrylcholinesterase (BuChE) enzyme inhibition activities and also cytotoxic properties on mouse embryonic fibroblast cells (NIH/3T3) .
Synthesis Analysis
The synthesis of these compounds involves a three-step synthetic procedure using 1-phenyl-1 H -tetrazole-5-thiol and ethyl 4-chlorobutanoate as starting materials .Molecular Structure Analysis
The structures of the obtained compounds were elucidated by IR, 1 H-NMR, 13 C-NMR spectra and elemental analysis data .Chemical Reactions Analysis
The enzyme inhibition and cytotoxic activities were determined according to Ellman and MTT [3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] methods .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds with benzylidene or oxobutanoate moieties are often synthesized via Knoevenagel condensation reactions, a method that allows for the formation of carbon-carbon double bonds by condensing aldehydes with active methylene compounds. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized and characterized using NMR, mass spectra, and X-ray diffraction studies, highlighting the compound's crystalline structure and Z conformation about the C=C double bond (Kariyappa et al., 2016). This illustrates the importance of structural characterization in understanding the properties and potential applications of synthesized compounds.
Antimicrobial Activity
Compounds containing benzylidene or related functionalities have been evaluated for their antimicrobial properties. For instance, a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives were synthesized and tested for antimicrobial activity. The study found that these compounds exhibited good to moderate activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015). This suggests the potential of structurally similar compounds for developing new antimicrobial agents.
Photocatalytic Transformations and Environmental Applications
Research on compounds with related structural features also extends to photocatalytic transformations, where they can play a role in environmental remediation. For instance, the photocatalytic activity of zinc oxide has been studied using compounds like furfuryl alcohol as probe molecules, indicating the role of hydroxyl radicals and positive holes in oxidizing organic pollutants (Richard & Boule, 1995). Such studies underscore the importance of understanding the interactions between organic compounds and photocatalytic materials for environmental cleanup efforts.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO7/c1-26-18-10-13(11-19(27-2)22(18)28-3)9-17-21(25)15-7-6-14(12-16(15)30-17)29-20(24)5-4-8-23/h6-7,9-12H,4-5,8H2,1-3H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYJCTXJXOKTKR-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

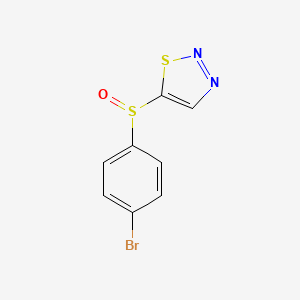
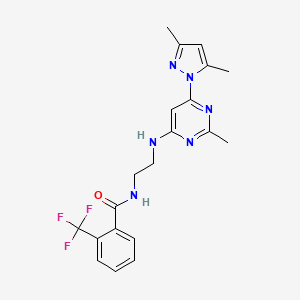
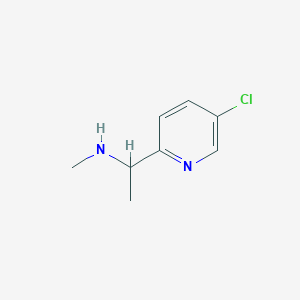
![N-(2-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2659644.png)
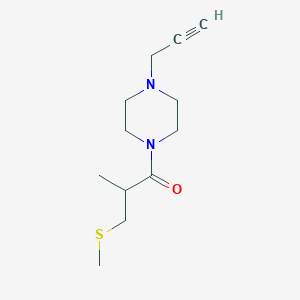
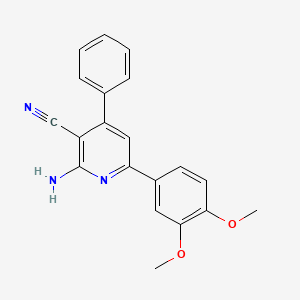
![3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2659651.png)
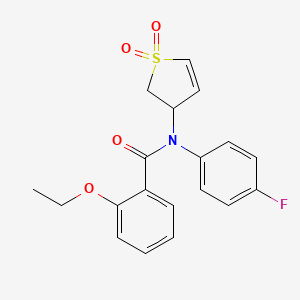


![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone](/img/structure/B2659658.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2659659.png)
